N-cyclohexyl-4-iodo-N-methylbenzamide
Description
N-Cyclohexyl-4-iodo-N-methylbenzamide is a benzamide derivative featuring a para-iodinated benzene ring, an N-methyl group, and a cyclohexyl substituent on the amide nitrogen.
Properties
Molecular Formula |
C14H18INO |
|---|---|
Molecular Weight |
343.20 g/mol |
IUPAC Name |
N-cyclohexyl-4-iodo-N-methylbenzamide |
InChI |
InChI=1S/C14H18INO/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(15)10-8-11/h7-10,13H,2-6H2,1H3 |
InChI Key |
JHSSPBBVBBVAJK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-iodo-N-methylbenzamide typically involves the iodination of a benzamide precursor. One common method is the reaction of N-cyclohexyl-N-methylbenzamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic substitution, where the iodine atom is introduced to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-iodo-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can remove the iodine atom or reduce other functional groups present in the molecule.
Substitution: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide, potassium thiocyanate, or various amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of substituted benzamides.
Scientific Research Applications
N-cyclohexyl-4-iodo-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-iodo-N-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in these interactions, often enhancing binding affinity or specificity. The cyclohexyl and methyl groups can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Benzamides
4-Bromo-N-(2-Nitrophenyl)benzamide
- Structure : Bromine at the para position, nitro group on the aniline ring.
- Key Differences: Bromine’s smaller atomic radius and lower electronegativity compared to iodine may reduce steric hindrance and alter electronic effects.
- Crystallography : Exhibits two molecules per asymmetric unit, with intermolecular interactions stabilizing the lattice .
4-Iodo-N-(4-Methylphenyl)benzamide
- Structure : Iodine at para, methylphenyl group on nitrogen.
- The iodine substituent retains strong electron-withdrawing effects, which could influence binding in receptor studies .
Cyclohexyl-Substituted Benzamides
N-Cyclohexyl-4-Methylbenzamide
- Structure : Methyl group at para, lacks iodine and N-methyl.
- Impact of Substituents : The absence of iodine reduces molecular weight (217.31 g/mol) and polarizability. The methyl group may enhance lipophilicity compared to halogenated analogs .
3,4-Dichloro-N-[2-(Dimethylamino)cyclohexyl]-N-Methylbenzamide (U-47700)
- Structure: Dichloro substitution, dimethylaminocyclohexyl group.
- Pharmacological Relevance : A synthetic opioid with μ-opioid receptor selectivity. The cyclohexylamine moiety and halogenation pattern are critical for receptor interaction, suggesting that iodine in the target compound might similarly influence bioactivity .
Functional Group Variations
3-Hydroxy-4-Iodo-N-Methoxy-N-Methylbenzamide
- Structure : Hydroxyl at position 3, methoxy group on nitrogen.
- Methoxy vs. cyclohexyl substitution alters steric and electronic profiles, affecting metabolic stability .
4-Hydroxy-N-Methylbenzamide
Data Table: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
